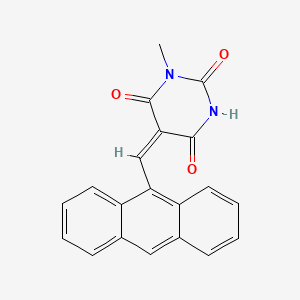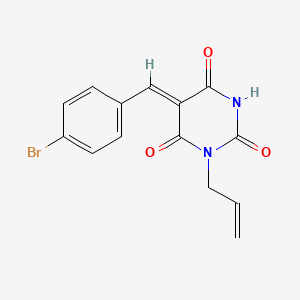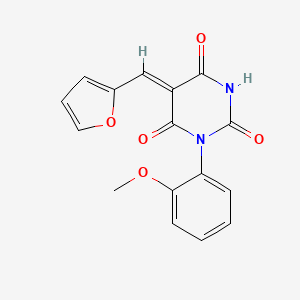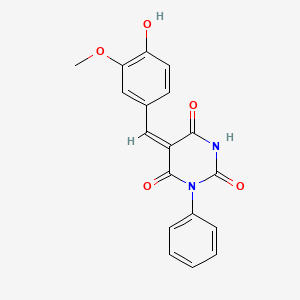![molecular formula C13H13N3O3 B3832463 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832463.png)
1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPTP, is a pyrimidine derivative that has been extensively studied in scientific research. MPTP is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and DNA. Due to its ability to inhibit DHFR, MPTP has been investigated for its potential use in cancer therapy and other medical applications.
作用机制
1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits DHFR by binding to the enzyme's active site, preventing the conversion of dihydrofolate to tetrahydrofolate. This leads to a decrease in the availability of nucleotides and DNA precursors, which inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects
1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DHFR, 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can also induce apoptosis (programmed cell death) in cancer cells. 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a component of DNA.
实验室实验的优点和局限性
One advantage of using 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its potency as a DHFR inhibitor. 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a highly effective inhibitor of DHFR, which makes it useful for studying the role of DHFR in cancer cell growth and proliferation. However, one limitation of using 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity. 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can be toxic to normal cells as well as cancer cells, which can limit its usefulness in certain applications.
未来方向
There are a number of future directions for research involving 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione analogs that are more selective for cancer cells and less toxic to normal cells. Another area of interest is the use of 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential use in cancer therapy.
科学研究应用
1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in cancer therapy. As an inhibitor of DHFR, 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can prevent the synthesis of nucleotides and DNA, which are essential for cancer cell growth and proliferation. 1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
6-hydroxy-1-methyl-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-3-5-9(6-4-8)14-7-10-11(17)15-13(19)16(2)12(10)18/h3-7,18H,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJRUYJHELCLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1-methyl-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-[2-(dimethylamino)-4-quinolinyl]-N~2~,N~2~-dimethylglycinamide diethanedioate](/img/structure/B3832384.png)
![6-methoxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3832397.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832399.png)
![5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832400.png)
![5-{[(2-methylphenyl)amino]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832406.png)
![1-allyl-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832414.png)







